2-(3,5-Dimethylphenyl)-5-isobutylquinoline
Overview
Description
2-(3,5-Dimethylphenyl)-5-isobutylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3,5-dimethylphenyl group at the 2-position and an isobutyl group at the 5-position, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedländer Synthesis: : One common method to synthesize quinoline derivatives involves the Friedländer synthesis. This method typically requires an aromatic amine and a carbonyl compound. For 2-(3,5-Dimethylphenyl)-5-isobutylquinoline, the starting materials could be 3,5-dimethylbenzaldehyde and 2-aminoacetophenone. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
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Skraup Synthesis: : Another method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method can be adapted to introduce the desired substituents on the quinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Products may include 2-(3,5-dimethylphenyl)-5-isobutylquinoline-4-carboxylic acid.
Reduction: Products may include 2-(3,5-dimethylphenyl)-5-isobutyl-1,2,3,4-tetrahydroquinoline.
Substitution: Products may include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Dimethylphenyl)-5-isobutylquinoline can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic reactions.
Biology and Medicine
In biological and medicinal research, quinoline derivatives are often investigated for their potential as therapeutic agents. This compound could be explored for its antimicrobial, antiviral, or anticancer activities. Its unique structure may interact with biological targets in a specific manner, leading to novel therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties might make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-5-isobutylquinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the dimethyl and isobutyl substitutions, which may result in different chemical and biological properties.
2-(3,5-Dimethylphenyl)quinoline: Similar but without the isobutyl group, which could affect its reactivity and interactions.
5-Isobutylquinoline: Lacks the 3,5-dimethylphenyl group, potentially altering its electronic properties and biological activity.
Uniqueness
2-(3,5-Dimethylphenyl)-5-isobutylquinoline is unique due to the specific combination of substituents on the quinoline core. These substituents can influence the compound’s electronic distribution, steric properties, and overall reactivity, making it distinct from other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-(2-methylpropyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N/c1-14(2)10-17-6-5-7-21-19(17)8-9-20(22-21)18-12-15(3)11-16(4)13-18/h5-9,11-14H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPAVZADFDNQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC(=C3C=C2)CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229875 | |
Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404491-67-3 | |
Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404491-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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